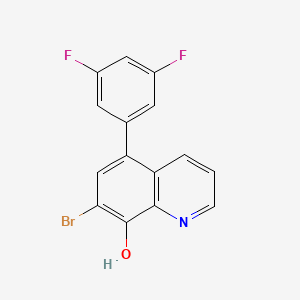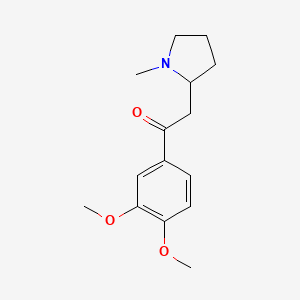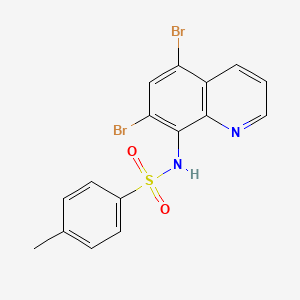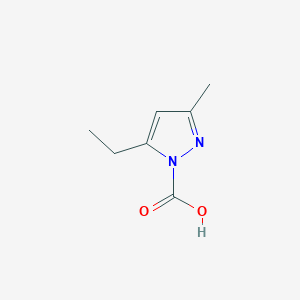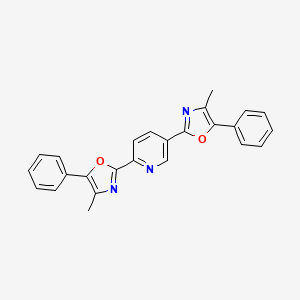
2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is a compound belonging to the class of bisoxazole derivatives It features a pyridine ring substituted at the 2 and 5 positions with two oxazole rings, each bearing a methyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) typically involves the reaction of pyridine derivatives with oxazole precursors. One common method involves the condensation of 2,5-dibromopyridine with 4-methyl-5-phenyloxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce partially or fully reduced compounds.
Aplicaciones Científicas De Investigación
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) involves its interaction with molecular targets such as enzymes or receptors. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(4-methyl-5-phenyloxazole): Similar structure but with different substitution positions on the pyridine ring.
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenylthiazole): Similar structure but with thiazole rings instead of oxazole rings.
Uniqueness
2,2’-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is unique due to its specific substitution pattern and the presence of both pyridine and oxazole rings. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in coordination chemistry and materials science .
Propiedades
Fórmula molecular |
C25H19N3O2 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
4-methyl-2-[5-(4-methyl-5-phenyl-1,3-oxazol-2-yl)pyridin-2-yl]-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C25H19N3O2/c1-16-22(18-9-5-3-6-10-18)29-24(27-16)20-13-14-21(26-15-20)25-28-17(2)23(30-25)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clave InChI |
OGOHWSIXMZKLNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)C2=CN=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


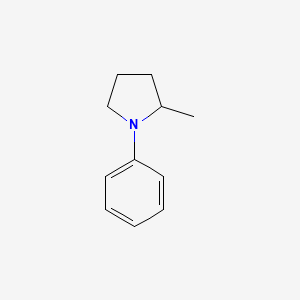
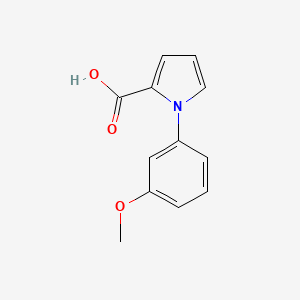
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2-nitrophenyl)sulfanylamino]pyrimidin-2-one](/img/structure/B12880037.png)

![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
